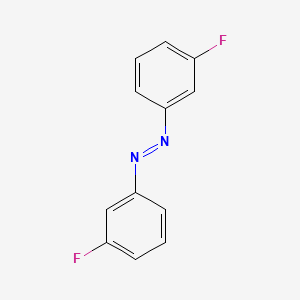
Bis(3-fluorophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-fluorophenyl)diazene is an organic compound with the molecular formula C12H8F2N2 It is a diazene derivative where two 3-fluorophenyl groups are attached to a diazene (N=N) functional group
準備方法
Synthetic Routes and Reaction Conditions
Bis(3-fluorophenyl)diazene can be synthesized through several methods. One common approach involves the oxidative coupling of 3-fluoroaniline using oxidizing agents such as manganese dioxide (MnO2) or sodium hypochlorite (NaOCl) under reflux conditions . The reaction typically proceeds as follows:
-
Oxidative Coupling with MnO2
- Dissolve 3-fluoroaniline in toluene.
- Add MnO2 and reflux the mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Filter the reaction mixture and purify the product using column chromatography.
-
Oxidative Coupling with NaOCl
- Dissolve 3-fluoroaniline in methanol.
- Add NaOCl dropwise and stir the mixture at room temperature overnight.
- Extract the product with ethyl acetate and purify using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Bis(3-fluorophenyl)diazene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form azoxybenzenes and nitro compounds.
Reduction: Can be reduced to form hydrazines or anilines.
Substitution: Can undergo electrophilic aromatic substitution reactions due to the presence of fluorine atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Azoxybenzenes, nitro compounds.
Reduction: Hydrazines, anilines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Bis(3-fluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of bis(3-fluorophenyl)diazene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its diazene and fluorophenyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects .
類似化合物との比較
Similar Compounds
- Bis(4-fluorophenyl)diazene
- Bis(3-chlorophenyl)diazene
- Bis(3-bromophenyl)diazene
Uniqueness
Bis(3-fluorophenyl)diazene is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity compared to its chloro- and bromo- counterparts. The fluorine atoms also influence the compound’s electronic properties, making it a valuable compound in various applications .
特性
分子式 |
C12H8F2N2 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
bis(3-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChIキー |
XGZUVWDFPZDZAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


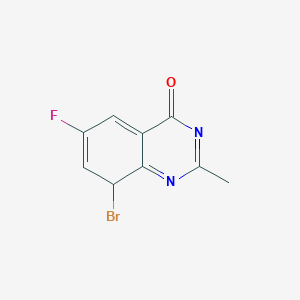
![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)
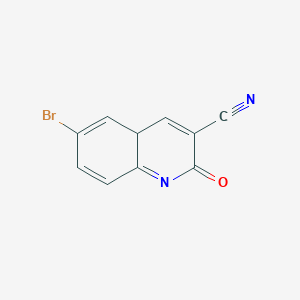
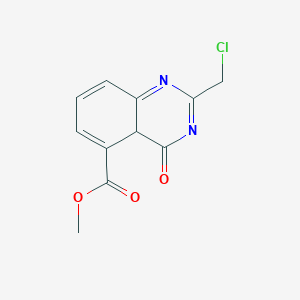
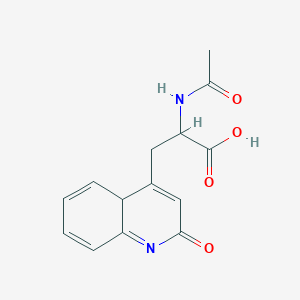


![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
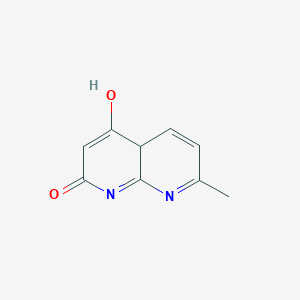
![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)
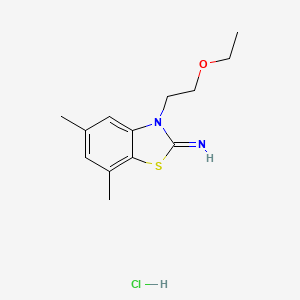
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12344208.png)

![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)
